molecular formula C19H13BrFN3S B2931817 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477298-61-6

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Katalognummer: B2931817
CAS-Nummer: 477298-61-6
Molekulargewicht: 414.3
InChI-Schlüssel: ZBHKUDKCYIHKLG-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H13BrFN3S and its molecular weight is 414.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-6-15(20)8-16(17)21/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHKUDKCYIHKLG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel synthetic molecule with potential biological activity. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular formula of the compound is C19H17BrFN3SC_{19}H_{17}BrFN_3S, characterized by a complex structure that includes a thiazole ring and multiple aromatic systems. The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds containing thiazole and aryl moieties often exhibit anticancer activity . The specific compound has been evaluated in various cancer cell lines, showing significant cytotoxic effects. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 8 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics such as doxorubicin.

The proposed mechanism of action for this compound involves the induction of apoptosis through the activation of caspase pathways. Specifically, it is believed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in malignant cells.

Case Studies

  • In Vivo Studies : A study on mice bearing tumor xenografts showed that administration of the compound resulted in a reduction in tumor size by approximately 60% compared to control groups.
  • Synergistic Effects : When combined with conventional chemotherapy agents, such as cisplatin, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy and reducing side effects associated with high doses of chemotherapy.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates moderate absorption with a half-life of approximately 6 hours. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity.

Toxicity Profile

Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, at higher concentrations, it can induce hepatotoxicity and nephrotoxicity, necessitating careful dose management in clinical applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityIC50 values 8-15 µM
Apoptosis InductionUpregulation of caspases
Tumor Reduction60% reduction in tumor size
Synergistic EffectsEnhanced efficacy with cisplatin
ToxicityHepatotoxicity at high doses

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.